![molecular formula C12H11N3O6S B12889795 Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate CAS No. 52121-01-4](/img/structure/B12889795.png)
Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Ethyl 2-(2-((furan-2-carbonyl)imino)-5-nitrothiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of furan and thiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-(2-((furan-2-carbonyl)imino)-5-nitrothiazol-3(2H)-yl)acetate typically involves the reaction of furan-2-carboxylic acid with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. Catalysts such as zirconium dioxide can be employed to optimize the reaction conditions and achieve high selectivity and conversion rates .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Ethyl 2-(2-((furan-2-carbonyl)imino)-5-nitrothiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furanic acids.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds.
Wirkmechanismus
The mechanism of action of (Z)-Ethyl 2-(2-((furan-2-carbonyl)imino)-5-nitrothiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. For instance, its enzyme inhibition activity is attributed to its ability to bind to the active sites of enzymes like urease and acetylcholinesterase, thereby preventing their normal function . The compound’s antiproliferative effects are believed to be due to its ability to induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular redox balance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carboxamide derivatives: Known for their neuroprotective and antioxidant activities.
Thiosemicarbazide derivatives: Studied for their anticancer and antimicrobial properties.
Uniqueness
(Z)-Ethyl 2-(2-((furan-2-carbonyl)imino)-5-nitrothiazol-3(2H)-yl)acetate stands out due to its unique combination of furan and thiazole moieties, which confer a broad spectrum of biological activities. Its ability to inhibit multiple enzymes and its potential as an anticancer agent make it a compound of significant interest in medicinal chemistry .
Eigenschaften
CAS-Nummer |
52121-01-4 |
|---|---|
Molekularformel |
C12H11N3O6S |
Molekulargewicht |
325.30 g/mol |
IUPAC-Name |
ethyl 2-[2-(furan-2-carbonylimino)-5-nitro-1,3-thiazol-3-yl]acetate |
InChI |
InChI=1S/C12H11N3O6S/c1-2-20-10(16)7-14-6-9(15(18)19)22-12(14)13-11(17)8-4-3-5-21-8/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
ZQRMZCHAMAMNBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C=C(SC1=NC(=O)C2=CC=CO2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


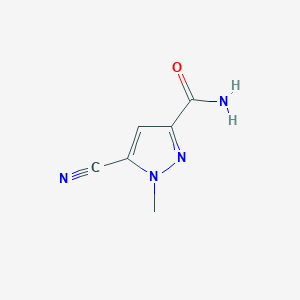
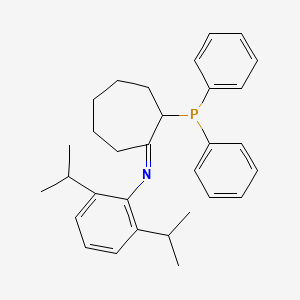


![Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B12889756.png)
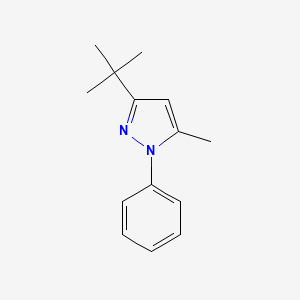
![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B12889767.png)

![2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12889780.png)
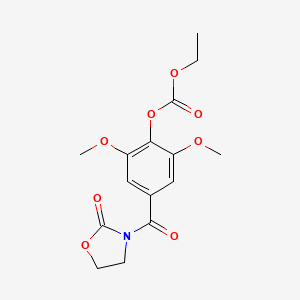
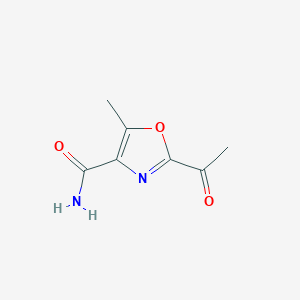
![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)


